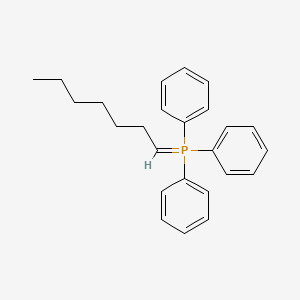

Phosphorane, heptylidenetriphenyl-

説明

Phosphorane, heptylidenetriphenyl- (C25H27P) is a hypervalent phosphorus compound characterized by a pentavalent phosphorus center bonded to three phenyl groups and a heptylidene substituent. This structure places it within the broader class of alkylidenephosphoranes, which are critical intermediates in organophosphorus chemistry and catalysis. The heptylidene chain introduces steric bulk and modulates electronic properties, influencing reactivity in ligand-metal coordination and organic transformations .

特性

CAS番号 |

55367-56-1 |

|---|---|

分子式 |

C25H29P |

分子量 |

360.5 g/mol |

IUPAC名 |

heptylidene(triphenyl)-λ5-phosphane |

InChI |

InChI=1S/C25H29P/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25/h6-14,16-22H,2-5,15H2,1H3 |

InChIキー |

YMLLRRIZEHHHPW-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

類似化合物との比較

Phosphorane, (1-Methylethylidene)triphenyl- (C21H21P)

- Structure : Features an isopropylidene group (C3H6) instead of heptylidene.

- Properties :

Phosphorane, Triphenyl[1-(Trimethylsilyl)Pentylidene]- (C26H33SiP)

- Structure : Incorporates a trimethylsilyl (TMS)-modified pentylidene chain.

- Properties :

- Molecular Weight : 404.6 g/mol (vs. 358.5 g/mol for heptylidenetriphenylphosphorane).

- Electronic Effects : The TMS group enhances electron-withdrawing character, stabilizing the phosphorane intermediate in catalytic cycles.

- Applications : Used in silicon-phosphorus hybrid ligands for transition-metal catalysis, offering unique regioselectivity .

Phosphorane, Triphenyl[2-(Trimethylstannyl)Ethylidene]- (C23H29SnP)

- Structure : Contains a trimethylstannyl (SnMe3) group on an ethylidene chain.

- Properties :

Tabulated Comparison of Key Parameters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Stability | Applications |

|---|---|---|---|---|---|

| Heptylidenetriphenylphosphorane | C25H27P | 358.5 | Heptylidene (C7) | High | Ligand design, organic synthesis |

| (1-Methylethylidene)triphenylphosphorane | C21H21P | 280.4 | Isopropylidene | Moderate | Small-molecule catalysis |

| Triphenyl[1-(TMS)Pentylidene]phosphorane | C26H33SiP | 404.6 | TMS-Pentylidene | High | Silicon-phosphorus hybrid catalysts |

| Triphenyl[2-(SnMe3)Ethylidene]phosphorane | C23H29SnP | 467.1 | SnMe3-Ethylidene | Low | Photophysical studies |

Research Findings and Mechanistic Insights

- Heptylidenetriphenylphosphorane exhibits superior steric shielding around the phosphorus center, reducing unwanted side reactions in Wittig-type olefinations compared to shorter-chain analogs .

- TMS-modified phosphoranes (e.g., C26H33SiP) demonstrate enhanced catalytic turnover in cross-coupling reactions due to synergistic electronic effects between silicon and phosphorus .

- Sn-containing phosphoranes are less thermally stable but valuable in studying heavy-atom effects on reaction dynamics, as seen in their application to delayed fluorescence systems .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。